1,6-Hexanediamine
Overview
Description
Hexamethylenediamine, solid is a colorless crystalline solid. It is soluble in water. It is corrosive to metals and tissue. Produces toxic oxides of nitrogen during combustion.
Hexamethylenediamine, solution appears as a clear colorless liquid. Burns although some effort is required to ignite. Soluble in water. Corrosive to metals and tissue. Produces toxic oxides of nitrogen during combustion. Used to make nylon.
Hexane-1,6-diamine is a C6 alkane-alpha,omega-diamine. It has a role as a human xenobiotic metabolite. It derives from a hydride of a hexane.
See also: Polihexanide (monomer of); Nylon 612 (14000 MW) (monomer of); Polihexanide hydrochloride (monomer of) ... View More ...
Mechanism of Action
1,6-Hexanediamine, also known as 1,6-Diaminohexane, is an organic compound with the formula H2N(CH2)6NH2 . This molecule is a diamine, consisting of a hexamethylene hydrocarbon chain terminated with amine functional groups .
Target of Action
The primary target of this compound is the respiratory system . It is considered hazardous and can cause respiratory irritation .
Mode of Action
This compound is a difunctional molecule in terms of the amine groups and tetrafunctional with respect to the amine hydrogens . It interacts with its targets primarily through its amine functional groups. The molecule can accept a hydron from a donor, acting as a Bronsted base .
Biochemical Pathways
This compound is involved in the synthesis of polymers, particularly in the production of nylon 66 via condensation with adipic acid . The monomers condense by splitting out water to form a new product, which can react further to yield a polyamide polymer .
Pharmacokinetics
It is known that the compound has a molecular weight of 1162046 , which may influence its bioavailability.
Result of Action
The primary result of this compound’s action is the formation of polymers such as nylon 66 . On a molecular level, it can cause severe skin burns and eye damage . On a cellular level, it can lead to respiratory irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. In terrestrial environments, it also adsorbs into sediment and has moderate mobility . Biodegradation is an important fate process for this compound .
Biochemical Analysis
Biochemical Properties
1,6-Hexanediamine is involved in several biochemical reactions due to its amine groups. It interacts with enzymes such as transaminases and deaminases, which facilitate the transfer of amino groups. These interactions are crucial in amino acid metabolism and the synthesis of polyamines, which are essential for cell growth and differentiation. Additionally, this compound can form Schiff bases with aldehydes and ketones, which are intermediates in various metabolic pathways .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving polyamines. Polyamines, derived from this compound, are involved in the regulation of gene expression, ion channel function, and cellular metabolism. The compound can also impact cell proliferation and apoptosis, highlighting its role in maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to nucleic acids and proteins, altering their structure and function. For instance, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in gene expression and protein synthesis. Additionally, the compound can form cross-links between proteins and nucleic acids, affecting their stability and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature. Long-term exposure to this compound has been shown to cause changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important for understanding the compound’s long-term impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can promote cell growth and differentiation, while at high doses, it can be toxic and cause adverse effects such as oxidative stress and apoptosis. Studies have shown that there is a threshold dose above which this compound becomes harmful, highlighting the importance of dosage in its application .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a precursor for the synthesis of polyamines, which are critical for cell growth and differentiation. The compound interacts with enzymes such as ornithine decarboxylase and spermidine synthase, which facilitate the conversion of this compound into other polyamines. These metabolic pathways are essential for maintaining cellular homeostasis and function .
Properties
IUPAC Name |
hexane-1,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQMVNRVTILPCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
Record name | HEXAMETHYLENEDIAMINE, SOLID | |
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URL | https://cameochemicals.noaa.gov/chemical/3577 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | HEXAMETHYLENEDIAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2088-79-1 (mono-hydrochloride), 6055-52-3 (di-hydrochloride) | |
Record name | Hexamethylene diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124094 | |
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DSSTOX Substance ID |
DTXSID5024922 | |
Record name | 1,6-Hexanediamine | |
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Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexamethylenediamine, solid is a colorless crystalline solid. It is soluble in water. It is corrosive to metals and tissue. Produces toxic oxides of nitrogen during combustion., Liquid, Colorless solid; [Hawley] Hygroscopic; [ICSC] Has an ammonia-like or fishy odor; [CHEMINFO] White solid; [MSDSonline], HYGROSCOPIC PELLETS OR FLAKES WITH CHARACTERISTIC ODOUR., Colorless crystalline solid or clear liquid. | |
Record name | HEXAMETHYLENEDIAMINE, SOLID | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,6-Hexanediamine | |
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Record name | 1,6-Diaminohexane | |
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Record name | HEXAMETHYLENEDIAMINE | |
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Record name | 1,6-HEXANEDIAMINE | |
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Boiling Point |
401 °F at 760 mmHg (NTP, 1992), 205 °C, 199-205 °C, 401 °F | |
Record name | HEXAMETHYLENEDIAMINE, SOLID | |
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Record name | HEXAMETHYLENE DIAMINE | |
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Record name | HEXAMETHYLENEDIAMINE | |
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Record name | 1,6-HEXANEDIAMINE | |
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Flash Point |
178 °F (NTP, 1992), 85 °C, 160 °F OC, 85 °C c.c., 178 °F | |
Record name | HEXAMETHYLENEDIAMINE, SOLID | |
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Record name | 1,6-Diaminohexane | |
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Record name | HEXAMETHYLENE DIAMINE | |
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Record name | HEXAMETHYLENEDIAMINE | |
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Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, BENZENE, SOMEWHAT SOL IN ETHER, Water solubility = 2,460,000 mg/l at 4.5 °C, Solubility in water: soluble | |
Record name | HEXAMETHYLENEDIAMINE, SOLID | |
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Density |
(anhyd.) 0.799 at 140.0 °F (70% soln.) 0.933 at 20 °C (USCG, 1999), (anhyd) 0.799 at 60 °C (liquid), Relative density (water = 1): 0.93, 0.799 at 140 °F (70% sol), 0.933 at 20 °C | |
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Record name | HEXAMETHYLENE DIAMINE | |
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Record name | HEXAMETHYLENEDIAMINE | |
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Record name | 1,6-HEXANEDIAMINE | |
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URL | https://www.osha.gov/chemicaldata/182 | |
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Vapor Density |
4.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.01 (AIR= 1), Relative vapor density (air = 1): 3.8, 4.01 | |
Record name | HEXAMETHYLENEDIAMINE, SOLID | |
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Record name | 1,6-HEXANEDIAMINE | |
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URL | https://www.osha.gov/chemicaldata/182 | |
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Vapor Pressure |
1.1 mmHg at 122 °F ; 3 mmHg at 140 °F (NTP, 1992), 0.4 [mmHg], Vapor pressure, Pa at 50 °C: 200, 1.1 mmHg at 122 °F, 3 mmHg at 140 °F | |
Record name | HEXAMETHYLENEDIAMINE, SOLID | |
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Record name | 1,6-Diaminohexane | |
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Record name | 1,6-HEXANEDIAMINE | |
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URL | https://www.osha.gov/chemicaldata/182 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
COLORLESS LEAFLETS, RHOMBIC BIPYRAMIDAL PLATES | |
CAS No. |
124-09-4, 73398-58-0 | |
Record name | HEXAMETHYLENEDIAMINE, SOLID | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Hexamethylenediamine | |
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Record name | Hexamethylene diamine | |
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Record name | Amides, vegetable-oil, N,N'-hexanediylbis- | |
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Record name | Hexamethylene diamine | |
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Record name | 1,6-Hexanediamine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9257 | |
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Record name | 1,6-Hexanediamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 1,6-Hexanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5024922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexamethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.255 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | HEXAMETHYLENEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRA5J5B2QW | |
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Record name | HEXAMETHYLENE DIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/189 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXAMETHYLENEDIAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659 | |
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Record name | 1,6-HEXANEDIAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/182 | |
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Melting Point |
108 °F (NTP, 1992), 42 °C, 23-41 °C, 108 °F | |
Record name | HEXAMETHYLENEDIAMINE, SOLID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3577 | |
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Record name | HEXAMETHYLENE DIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/189 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXAMETHYLENEDIAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0659 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,6-HEXANEDIAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/182 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,6-hexanediamine?
A1: this compound has the molecular formula C6H16N2 and a molecular weight of 116.21 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Several spectroscopic techniques have been employed to characterize this compound, including:
- Infrared (IR) Spectroscopy: IR spectra reveal characteristic peaks associated with N–H vibrations, C–H vibrations, and C–N vibrations. These vibrations are sensitive to the chemical environment, providing information about the molecule's structure. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed information about the arrangement of hydrogen and carbon atoms within the molecule. These techniques are valuable for confirming the structure and purity of synthesized this compound. [, ]
Q3: What are the applications of this compound in material science?
A3: this compound is a crucial monomer in the production of nylon 66, a versatile polyamide widely used in textiles, plastics, and films due to its strength, durability, and resistance to abrasion. [, ]
Q4: How do the properties of polymers incorporating this compound change with modifications?
A4: Introducing ester groups into polyamides derived from this compound and L-tartaric acid can alter their crystallization behavior. Increasing ester content generally decreases crystallization rates and melting temperatures (Tm) while lowering glass transition temperatures (Tg). []
Q5: How does phosphorus modification affect nickel catalysts in the reductive amination of 1,6-hexanediol using this compound?
A5: Phosphorus modification of nickel catalysts, such as Ni-P/Al2O3, significantly enhances the selectivity towards this compound production compared to unmodified Ni/Al2O3 catalysts. This change is attributed to the formation of AlPOx species, altered Ni nanoparticle morphology, and a decrease in strong acid sites. []
Q6: How does the structure of diamines impact their ability to inhibit cell growth?
A6: Studies on diamines, including this compound, reveal that the presence of two amino groups separated by an appropriate distance is crucial for enhancing frameshifting, which influences cell growth. Agmatine, with its specific arrangement of amino groups, exhibits the most substantial inhibitory effect. []
Q7: What are the toxicological effects of this compound dihydrochloride (HDDC)?
A7: Research indicates that HDDC's toxicity primarily stems from its irritant properties. Inhalation exposure primarily affects the respiratory system, causing damage to the nose and airways. At high concentrations (800 mg/m3), HDDC can be lethal to rats and mice. []
Q8: Does HDDC pose reproductive or genetic risks?
A8: Studies on HDDC exposure in rats and mice revealed no adverse effects on reproduction. Additionally, in vitro and in vivo genotoxicity assessments, including the Ames test and micronucleus assay, showed no mutagenic effects. []
Q9: How can residual this compound in polygeline injections be determined?
A9: A reverse-phase high-performance liquid chromatography (RP-HPLC) method, coupled with pre-column derivatization using DNS-Cl (Dansyl chloride), offers a sensitive and specific approach for quantifying residual this compound in polygeline injections. []
Q10: What is known about the environmental fate and impact of this compound?
A10: While the provided research doesn't delve into the specific environmental fate and effects of this compound, it's crucial to consider potential ecotoxicological impacts. Further research is needed to assess its biodegradability, potential for bioaccumulation, and effects on aquatic and terrestrial organisms.
Q11: Can this compound be used to modify surfaces for biomedical applications?
A11: Yes, this compound is effective for surface aminolysis of materials like poly(L-lactic acid) (PLLA). This modification introduces free amino groups, enabling the immobilization of biomacromolecules like gelatin and collagen. Such modifications enhance cell attachment, proliferation, and ultimately promote endothelium regeneration – crucial for blood vessel tissue engineering. []
Q12: Are there any natural compounds with similar crosslinking properties to this compound?
A12: Aglycone geniposidic acid (aGSA), found in the fruits of Gardenia jasminoides ELLIS, exhibits crosslinking abilities comparable to this compound. Research suggests that aGSA effectively fixes collagenous tissues, potentially contributing to the development of bioprostheses. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.